1-(3,5-Dichloropyrazin-2-yl)propan-1-ol
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Overview
Description
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chemical compound with the molecular formula C₇H₈Cl₂N₂O and a molecular weight of 207.05 g/mol . It is characterized by the presence of a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a propanol group at position 1. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
1-(3,5-Dichloropyrazin-2-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyrazin-2-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a propanol group. It may exhibit different chemical reactivity and biological activity.
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound contains a dioxolane ring instead of a pyrazine ring, leading to different chemical properties and applications.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound features a pyrrolidine ring, which imparts different chemical and biological properties compared to the pyrazine ring in this compound.
Properties
Molecular Formula |
C7H8Cl2N2O |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
1-(3,5-dichloropyrazin-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3 |
InChI Key |
BRMKTQRFDIVNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(N=C1Cl)Cl)O |
Origin of Product |
United States |
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